molecular formula C6H8O4 B1356192 (6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one CAS No. 252006-38-5

(6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one

Cat. No.: B1356192
CAS No.: 252006-38-5
M. Wt: 144.12 g/mol
InChI Key: WNKYVCKDIDTELO-NJXYFUOMSA-N
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Description

(6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one (CAS: 252006-38-5) is a chiral pyranone derivative with a molecular formula of C₆H₈O₄ and a molecular weight of 144.13 g/mol. It is also known as 3,4-Dideoxyglucosone-3-ene (3,4-DGE), a key intermediate in the Maillard reaction and advanced glycation end-product (AGE) formation, implicated in diabetic complications . The compound features a hydroxymethyl group at the C6 position and a hydroxyl group at C2, conferring unique stereochemical and reactivity properties. Its synthesis involves catalytic oxidation methods, as patented in European Patent Bulletin 2023, utilizing optimized conditions for high yield and purity .

Preparation Methods

Preparation Methods of (6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one

Oxidative Cyclization of Furfuryl Alcohol Derivatives

One of the established methods for preparing 6-substituted 2H-pyran-3(6H)-ones, including this compound, involves the oxidation of furfuryl alcohol or its derivatives using halogen-containing oxidizing agents. The process typically proceeds as follows:

  • Starting Material: Furfuryl alcohol (or 6-substituted furfuryl alcohol derivatives).
  • Oxidizing Agents: Halogen-containing oxidants such as chlorine, bromine, bromine chloride, hypochlorous acid, or hypobromous acid.
  • Solvent System: Water or aqueous mixtures with solvents like acetic acid, formic acid, trifluoroacetic acid, methanol, or other polar solvents.
  • Reaction Conditions: The oxidizing agent is added at room temperature, and the reaction mixture is subsequently heated to 70–160 °C (commonly 100–110 °C) for 1 to 3 hours until conversion is complete.
  • Workup: After cooling and neutralization, the product is isolated by extraction with solvents such as chloroform, followed by concentration to yield the desired pyranone.

This method is advantageous for its straightforward approach and relatively mild conditions, allowing selective oxidation and ring formation to yield the γ-pyron structure characteristic of the target compound.

Parameter Details
Starting material Furfuryl alcohol or 6-substituted derivatives
Oxidizing agent Cl2, Br2, BrCl, HOCl, HOBr
Solvent Acetic acid, formic acid, methanol, water
Temperature 70–160 °C (usually 100–110 °C)
Reaction time 1–3 hours
Isolation method Neutralization, extraction, concentration

Acid-Catalyzed Cyclization of Hydroxyaldehydes

Another synthetic route involves the acid-catalyzed cyclization of hydroxyaldehydes such as 2-hydroxy-3-(hydroxymethyl)propanal or related compounds:

  • Starting Material: 2-hydroxy-3-(hydroxymethyl)propanal or similar hydroxyaldehydes.
  • Catalyst: Acidic catalysts such as dilute hydrochloric acid or sulfuric acid.
  • Solvent: Ethanol or aqueous ethanol mixtures.
  • Reaction Conditions: The reaction mixture is heated gently (around 60 °C) under reflux or in a water bath with continuous stirring.
  • Monitoring: Reaction progress is monitored by thin-layer chromatography (TLC).
  • Purification: The product crystallizes upon cooling and is purified by recrystallization or flash chromatography.

This method is commonly used in laboratory-scale synthesis and allows for stereochemical control in the formation of the pyranone ring system.

Parameter Details
Starting material 2-Hydroxy-3-(hydroxymethyl)propanal
Catalyst Dilute HCl or H2SO4
Solvent Ethanol or aqueous ethanol
Temperature ~60 °C
Reaction time 10–15 minutes (monitored by TLC)
Purification Crystallization, flash chromatography

Enzymatic and Biocatalytic Methods

Recent advances have explored enzymatic synthesis routes to obtain optically pure this compound derivatives:

  • Enzyme: Immobilized lipases such as lipase PS on Hyflo Super Cell.
  • Reaction: Transesterification or selective hydrolysis to achieve enantiomeric enrichment.
  • Conditions: Mild temperatures (room temperature to 40 °C), reaction times vary (18–300 hours depending on enzyme and substrate).
  • Outcome: High conversion rates (>90%) and significant enantiomeric excess (up to 79%).

This approach is valuable for producing chiral pyranone derivatives with high stereochemical purity, important for pharmaceutical and biological applications.

Enzyme Type Reaction Time (h) Conversion (%) Enantiomeric Excess (e.e. %)
Lipase PS-HSC 18 >99 76
Lipase AKG 306 93 79

Chemical Oxidation and Functional Group Transformations

The hydroxyl groups in the pyranone ring can be introduced or modified through selective oxidation and substitution reactions:

  • Oxidation: Hydroxyl groups can be oxidized to carbonyl groups using oxidants like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
  • Reduction: Hydroxyl groups can be reduced using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to modify the pyranone ring.
  • Substitution: Hydroxyl groups can be replaced by halogens or alkyl groups using reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

These transformations enable the synthesis of diverse derivatives of the pyranone core, expanding the compound’s utility in synthetic chemistry.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations
Oxidative Cyclization Furfuryl alcohol Halogen oxidants, acetic acid, 100–110 °C, 1–3 h Mild, selective, scalable Requires halogen reagents
Acid-Catalyzed Cyclization Hydroxyaldehydes Dilute HCl, ethanol, 60 °C, 10–15 min Simple, stereocontrolled Limited industrial scalability
Enzymatic Synthesis Pyranone derivatives Immobilized lipase, mild conditions, long reaction High enantiomeric purity Longer reaction times
Chemical Oxidation/Reduction Pyranone derivatives KMnO4, CrO3, NaBH4, SOCl2 Versatile functional group control Requires careful reagent handling

Research Findings and Notes

  • The oxidative cyclization method is well-documented in patent literature and is favored for industrial synthesis due to its efficiency and mild reaction conditions.
  • Acid-catalyzed cyclization is widely used in academic research for synthesizing pyranones with defined stereochemistry and is supported by detailed spectroscopic characterization (NMR, IR).
  • Enzymatic methods provide an environmentally friendly alternative for producing chiral pyranone derivatives with high enantiomeric excess, though reaction times can be lengthy.
  • Functional group transformations allow for structural diversification, essential for developing biologically active derivatives and pharmaceutical candidates.

Chemical Reactions Analysis

Types of Reactions

(6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

(6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex organic molecules, contributing to advancements in synthetic methodologies.

The compound exhibits notable biological activities:

  • Antimicrobial Properties: Research indicates that derivatives of this compound show significant antimicrobial effects. For instance, one derivative demonstrated a minimum inhibitory concentration (MIC) of 1.56 µg/mL against Staphylococcus aureus and 0.75 µg/mL against Streptococcus species .
Compound DerivativeMinimum Inhibitory Concentration (µg/mL)Target Organism
Derivative 11.56Staphylococcus aureus
Derivative 20.75Streptococcus sp.
  • Antioxidant Properties: The compound's structure allows it to scavenge free radicals effectively, making it a candidate for research into oxidative stress-related conditions.

Medicinal Applications

Ongoing research is exploring the therapeutic potential of this compound in drug development. Its unique chemical properties may lead to new treatments for various diseases, particularly those related to oxidative stress and microbial infections .

Industrial Applications

In industrial contexts, this compound is employed in the production of:

  • Fragrances and Flavorings: Its pleasant aroma makes it suitable for use in cosmetics and food products.
  • Chemical Intermediates: It serves as an intermediate in synthesizing other industrial chemicals .

Case Studies

  • Antimicrobial Study:
    A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited potent antimicrobial activity against various bacterial strains, indicating its potential as a lead compound in antibiotic development .
  • Oxidative Stress Research:
    Investigations into the antioxidant capabilities of this compound revealed its effectiveness in reducing oxidative damage in cellular models, suggesting applications in formulations aimed at combating oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of (6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the compound’s ability to undergo redox reactions allows it to participate in various biochemical processes, influencing cellular functions and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The following table summarizes key structural analogs and their substituents:

Compound Name CAS Number Molecular Formula Substituents (Position) Molecular Weight (g/mol) References
(6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one 252006-38-5 C₆H₈O₄ -OH (C2), -CH₂OH (C6, R-configuration) 144.13
6-Hydroxy-2H-pyran-3(6H)-one 35436-57-8 C₅H₆O₃ -OH (C6) 114.10
6-Methoxy-2H-pyran-3(6H)-one 60249-17-4 C₆H₈O₃ -OCH₃ (C6) 128.13
(6R)-6-Pivaloyloxy-(2R)-2-methyl-2H-pyran-3(6H)-one N/A C₁₁H₁₆O₄ -OCOC(CH₃)₃ (C6), -CH₃ (C2) 212.24
6-Acetoxy-2H-pyran-3(6H)-one 62644-49-9 C₇H₈O₄ -OAc (C6) 156.14

Key Observations :

  • Methoxy and acyloxy substituents (e.g., acetoxy, pivaloyloxy) increase hydrophobicity, altering solubility and reactivity .

This compound

  • Catalytic Oxidation : A patented method employs catalytic oxidation under controlled conditions for stereoselective synthesis .
  • Enzymatic Rearrangement: Optically active precursors can be derived from enzymatic reactions, as seen in furylcarbinol rearrangements .

Physicochemical Properties

Property (6R)-2-Hydroxy-6-(hydroxymethyl) 6-Hydroxy 6-Methoxy 6-Acetoxy
LogP -1.2 (predicted) -0.54 0.35 (predicted) 0.10 (predicted)
PSA (Ų) 86.99 (predicted) 46.53 44.76 55.76
Hydrogen Bond Donors 2 1 0 0

Key Observations :

  • The target compound’s lower LogP (-1.2 vs. -0.54 for 6-hydroxy analog) reflects increased hydrophilicity due to the hydroxymethyl group.
  • Higher PSA (86.99 Ų) enhances solubility in polar solvents, critical for biological applications .

Biological Activity

(6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one, commonly referred to as 3,4-DGE (CAS No. 252006-38-5), is a compound with significant biological activity. Its molecular formula is C6_6H8_8O4_4, and it has a molar mass of approximately 144.13 g/mol. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

PropertyValue
Molecular FormulaC6_6H8_8O4_4
Molar Mass144.13 g/mol
Density1.401 ± 0.06 g/cm³
Boiling Point381.5 ± 42.0 °C (predicted)
pKa10.58 ± 0.40 (predicted)

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

  • Antioxidant Activity : This compound has demonstrated significant antioxidant properties, which can help mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : It has been shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.
  • Antimicrobial Properties : Studies suggest that it exhibits antimicrobial activity against certain bacterial strains, making it a potential candidate for developing new antibacterial agents.

Study on Antioxidant Activity

A study conducted by researchers highlighted the antioxidant capacity of this compound using various assays such as DPPH and ABTS radical scavenging tests. The results indicated that the compound effectively scavenged free radicals, demonstrating a significant potential for use in preventing oxidative damage in biological systems .

Anti-inflammatory Research

In another investigation, the compound was evaluated for its anti-inflammatory properties using lipopolysaccharide (LPS)-stimulated macrophages. The findings revealed that this compound significantly reduced the levels of inflammatory markers such as IL-1β and TNF-α, suggesting its role as a therapeutic agent in inflammatory diseases .

Antimicrobial Studies

Research assessing the antimicrobial efficacy of this compound showed promising results against Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pyogenes. The minimum inhibitory concentration (MIC) values indicated that it could be a viable candidate for developing new antimicrobial therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one, and how can purity be ensured?

Synthesis typically involves stereoselective oxidation and hydroxylation steps. For example, acetylated intermediates (e.g., 3-acetyl derivatives) are used to protect reactive hydroxyl groups, followed by deprotection under controlled acidic conditions . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the (6R)-enantiomer. Purity validation requires HPLC (C18 column, UV detection at 254 nm) coupled with chiral stationary phases to confirm enantiomeric excess ≥95% .

Q. Which analytical techniques are essential for structural confirmation of this compound?

  • X-ray crystallography : Resolves absolute stereochemistry and ring conformation .
  • NMR spectroscopy : Key signals include δ ~5.3 ppm (pyranone ring proton), δ ~3.8 ppm (hydroxymethyl group), and coupling constants (e.g., J=6.5HzJ = 6.5 \, \text{Hz}) to confirm axial/equatorial substituents .
  • IR spectroscopy : Bands at ~1700 cm1^{-1} (C=O stretch) and ~3400 cm1^{-1} (O-H stretch) confirm functional groups .

Q. What are the stability considerations for long-term storage?

The compound is prone to oxidation and hydrolysis due to its hydroxymethyl and ketone groups. Store under inert gas (N2_2 or Ar) at –20°C in amber vials. Lyophilization is recommended for aqueous solutions to prevent degradation . Stability assays (e.g., accelerated aging at 40°C/75% RH) should be conducted to assess shelf life .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve stereochemical purity?

  • Catalytic asymmetric synthesis : Use chiral catalysts (e.g., organocatalysts or metal-ligand complexes) to enhance enantioselectivity during hydroxylation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring the (6R)-configuration .
  • Kinetic resolution : Monitor reaction progress via chiral HPLC to terminate reactions at optimal enantiomeric ratios .

Q. What mechanisms underlie the compound’s reported bioactivity (e.g., antimicrobial or enzyme inhibition)?

The α,β-unsaturated ketone moiety acts as a Michael acceptor, enabling covalent binding to cysteine residues in target enzymes (e.g., microbial proteases) . Structure-activity relationship (SAR) studies show that stereochemistry at C6 influences binding affinity; the (6R)-configuration enhances hydrophobic interactions with enzyme pockets .

Q. How should researchers address contradictions in spectral or bioassay data?

  • Cross-validation : Compare NMR data with computational predictions (DFT calculations for 1^1H/13^13C shifts) .
  • Bioassay controls : Include enantiomerically pure (6S)-analogues as negative controls to rule out non-specific effects .
  • Degradation analysis : Use LC-MS to identify byproducts (e.g., oxidation at C2 or ring-opening) that may skew bioactivity results .

Q. What strategies mitigate degradation during in vitro experiments?

  • Buffering : Use phosphate buffers (pH 6.5–7.5) to minimize ketone hydrolysis. Avoid strong acids/bases .
  • Antioxidants : Add 0.1% ascorbic acid to cell culture media to prevent radical-mediated oxidation .
  • Short-term exposure : Limit incubation times to <24 hours for time-course assays .

Q. Methodological Best Practices

8. Designing experiments to study metabolic pathways involving this compound:

  • Isotopic labeling : Synthesize 13^{13}C-labeled derivatives (e.g., 13^{13}C at C3) for tracking via LC-MS/MS .
  • Enzyme kinetics : Use stopped-flow spectrophotometry to measure kcat/Kmk_{cat}/K_m for putative oxidoreductases .

9. Validating synthetic intermediates during multi-step synthesis:

  • Tandem MS/MS : Fragmentation patterns (e.g., loss of H2_2O or CO) distinguish intermediates from byproducts .
  • Mid-IR spectroscopy : Monitor real-time reaction progress via characteristic C=O and O-H stretches .

Properties

IUPAC Name

(2R)-6-hydroxy-2-(hydroxymethyl)-2H-pyran-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c7-3-4-1-2-5(8)6(9)10-4/h1-2,4,6-7,9H,3H2/t4-,6?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKYVCKDIDTELO-NJXYFUOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C(OC1CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=O)C(O[C@H]1CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10573215
Record name (6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one
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Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

252006-38-5
Record name 3,4-dideoxyglucosone-3-ene
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Record name 3,4-Dideoxyglucosone-3-ene
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Record name (6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one
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